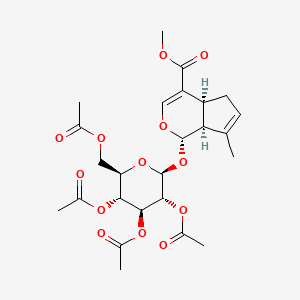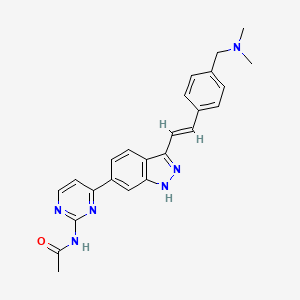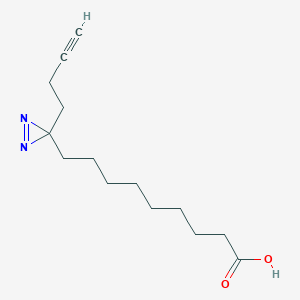
10-Deoxygeniposide tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Deoxygeniposide tetraacetate is a terpene glycoside.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties and Applications in Cell Studies
10-Deoxygeniposide tetraacetate, a derivative in chemical studies, has been associated with compounds exhibiting cytotoxic actions. For instance, 2-deoxy-D-glucose tetraacetate has demonstrated a concentration-related inhibition of activated T cell proliferation and decreased viability of both unstimulated and stimulated peripheral blood mononuclear cells. Similar cytotoxic actions were observed upon human melanoma cells, indicating potential applications in cancer research and therapeutic strategies (Reinhold & Malaisse, 1998).
Chelation Chemistry for Biomedical Imaging
In the realm of biomedical imaging, compounds structurally related to 10-Deoxygeniposide tetraacetate, like DOTA derivatives, have significantly impacted the field. These compounds are known for their ability to complex various metal ions and can be modified to target different disease states, thus playing a crucial role in imaging modalities like Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging. The versatility of these compounds in complexing metal ions and conjugation to peptides has led to their use in targeted imaging agents in PET, SPECT, and radiotherapy fields (Stasiuk & Long, 2013).
Antitumor Applications and Formulation Development
10-Deoxygeniposide tetraacetate and related compounds like Teniposide have been subject to extensive research for their antitumor activities. Studies have aimed at developing novel formulations to reduce systemic toxicity and enhance antitumor activity, such as encapsulating teniposide into albumin nanoparticles, significantly reducing toxicity and enhancing anticancer efficacy. This indicates the potential of 10-Deoxygeniposide tetraacetate derivatives in creating safe and effective formulations for clinical applications in cancer treatment (He et al., 2015).
Nuclear DNA Interactions and Pharmacological Implications
The interaction of 10-Deoxygeniposide tetraacetate derivatives with DNA, particularly in the context of antitumor drugs like Teniposide, has been a subject of interest. Studies have shown that Teniposide induces repairable protein-bridged double-strand DNA breaks and can elicit a widespread degradative process affecting nuclear but not mitochondrial DNA. This specificity in DNA interaction underlines the pharmacological importance of these derivatives in targeting cancer cells (Tepper & Studzinski, 1992).
Eigenschaften
Produktname |
10-Deoxygeniposide tetraacetate |
|---|---|
Molekularformel |
C25H32O13 |
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
methyl (1S,4aS,7aS)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C25H32O13/c1-11-7-8-16-17(23(30)31-6)9-33-24(19(11)16)38-25-22(36-15(5)29)21(35-14(4)28)20(34-13(3)27)18(37-25)10-32-12(2)26/h7,9,16,18-22,24-25H,8,10H2,1-6H3/t16-,18-,19-,20-,21+,22-,24+,25+/m1/s1 |
InChI-Schlüssel |
MNFADCCGRFHLCI-IFULQXDOSA-N |
Isomerische SMILES |
CC1=CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

